SERT Inhibition Potency: 3-(2,5-Dichlorophenoxy)piperidine vs. Structurally Related Dichlorophenoxy-Piperidine
3-(2,5-Dichlorophenoxy)piperidine inhibits [3H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100 nM [1]. In contrast, rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine, a structurally related compound that differs in the dichlorophenyl substitution pattern (2,3-dichloro vs. 2,5-dichloro) and attachment position (4-substituted piperidine with phenylmethyl linker vs. 3-substituted direct attachment), exhibits a substantially more potent IC50 of 8 nM at the same human SERT target in an identical assay system [2]. This 12.5-fold difference in SERT inhibition potency demonstrates that small structural modifications within the dichlorophenoxy-piperidine class produce quantitatively distinct pharmacological profiles, confirming that 3-(2,5-dichlorophenoxy)piperidine occupies a specific potency niche suitable for applications where moderate SERT engagement is desired rather than sub-nanomolar inhibition.
| Evidence Dimension | SERT inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine: 8 nM |
| Quantified Difference | 12.5-fold lower potency (comparator is more potent) |
| Conditions | Inhibition of [3H]5-HT uptake at human SERT expressed in HEK293 cells |
Why This Matters
This quantitative difference defines the compound's specific SERT potency tier, enabling researchers to select it when moderate rather than high-affinity serotonin transporter inhibition is required for the experimental design.
- [1] EcoDrugPlus Database. Compound ID 2126094: Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells. University of Helsinki. View Source
- [2] BindingDB. BDBM50294258 (CHEMBL541226): Inhibition of [3H]5-HT uptake at human 5HTT expressed in HEK293 cells. IC50: 8 nM. View Source
